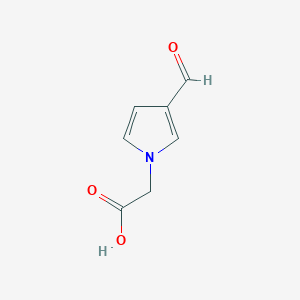
2-(3-Formyl-1H-pyrrol-1-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Formyl-1H-pyrrol-1-yl)acetic acid is a chemical compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a formyl group (-CHO) attached to the third position of the pyrrole ring and an acetic acid group (-CH2COOH) attached to the nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Formyl-1H-pyrrol-1-yl)acetic acid can be achieved through various synthetic routes. One common method involves the reaction of pyrrole with glyoxylic acid under acidic conditions to form the desired compound. Another approach includes the use of formylation reactions where pyrrole is treated with formylating agents such as formic acid or formamide in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Formyl-1H-pyrrol-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: (3-Carboxy-1H-pyrrol-1-yl)acetic acid.
Reduction: (3-Hydroxymethyl-1H-pyrrol-1-yl)acetic acid.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-(3-Formyl-1H-pyrrol-1-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(3-Formyl-1H-pyrrol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of their functions. The acetic acid group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolone derivatives: Compounds with a similar pyrrole ring structure but different functional groups.
Pyrrolidinone derivatives: Compounds with a saturated pyrrole ring (pyrrolidine) and various substituents.
Uniqueness
2-(3-Formyl-1H-pyrrol-1-yl)acetic acid is unique due to the presence of both a formyl group and an acetic acid group, which confer distinct chemical reactivity and biological activity compared to other pyrrole derivatives. This dual functionality allows for diverse applications in different fields of research and industry.
Eigenschaften
CAS-Nummer |
143226-04-4 |
|---|---|
Molekularformel |
C7H7NO3 |
Molekulargewicht |
153.14 g/mol |
IUPAC-Name |
2-(3-formylpyrrol-1-yl)acetic acid |
InChI |
InChI=1S/C7H7NO3/c9-5-6-1-2-8(3-6)4-7(10)11/h1-3,5H,4H2,(H,10,11) |
InChI-Schlüssel |
CLFMFIUAVMAHOU-UHFFFAOYSA-N |
SMILES |
C1=CN(C=C1C=O)CC(=O)O |
Kanonische SMILES |
C1=CN(C=C1C=O)CC(=O)O |
Synonyme |
1H-Pyrrole-1-acetic acid, 3-formyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















